molecular formula C8H12N4O2S B2616154 1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone CAS No. 332869-33-7

1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone

Cat. No. B2616154
M. Wt: 228.27
InChI Key: GBOXCEKFXITZII-UHFFFAOYSA-N
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Description

1-(4-Morpholinyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone is a chemical compound with the molecular formula C8H12N4O2S . The SMILES notation for this compound is c1[nH]c(nn1)SCC(=O)N2CCOCC2 .


Molecular Structure Analysis

The molecular structure of 1-(4-Morpholinyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone consists of a morpholine ring attached to a 1,2,4-triazole ring via a sulfanyl ethanone linker . The average mass of this compound is 228.271 Da .

Scientific Research Applications

Photophysical Characterization and X-Ray Structure

The synthesis and photophysical characterization of compounds related to 1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone have been explored. Studies such as those by Pye et al. (2010) describe palladium(II) acetate-catalyzed synthesis involving novel triazene compounds for photophysical studies. These compounds exhibit luminescence and potential for application in materials science due to their unique optical properties Pye, Fronczek, & Isovitsch, 2010.

Synthesis of Pharmaceutical Compounds

Efforts in pharmaceutical chemistry include the synthesis of potent receptor antagonists, such as the work by Brands et al. (2003), where a stereoselective synthesis of aprepitant, an NK(1) receptor antagonist, was described. This process features unique condensation reactions and highlights the utility of related morpholine derivatives in the synthesis of clinically relevant compounds Brands et al., 2003.

Catalytic and Enantioselective Synthesis

Research by Langdon et al. (2014) and He et al. (2021) on the catalytic and enantioselective synthesis processes emphasizes the role of morpholinone and piperidinone-derived compounds in facilitating chemoselective reactions. These studies contribute to the development of methodologies for synthesizing chiral compounds, which are crucial in medicinal chemistry for creating drugs with high specificity and efficacy Langdon, Wilde, Thai, & Gravel, 2014; He, Wu, Wang, & Zhu, 2021.

Antimicrobial and Antituberculosis Studies

Investigations into the antimicrobial and antituberculosis potential of derivatives have been reported by Chitra et al. (2011) and Khumar et al. (2018). These studies focus on synthesizing heteroarylthioquinoline and pyrazole derivatives, respectively, assessing their in vitro activities against various pathogens, including Mycobacterium tuberculosis. Such research underscores the therapeutic potential of these compounds in treating infectious diseases Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011; Khumar, Ezhilarasi, & Prabha, 2018.

Molecular Docking and Antibacterial Activity

The molecular docking studies and evaluation of antibacterial activity, as performed by Aljohani et al. (2019) and Bhat et al. (2018), represent advanced research into understanding the interaction mechanisms of morpholine derivatives with bacterial proteins and their potential as antibacterial agents. These studies provide insights into designing more effective antimicrobial compounds Aljohani, Said, Lentz, Basar, Albar, Alraqa, & Ali, 2019; Bhat, Al-Omar, Ghabbour, & Naglah, 2018.

properties

IUPAC Name

1-morpholin-4-yl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c13-7(12-1-3-14-4-2-12)5-15-8-9-6-10-11-8/h6H,1-5H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOXCEKFXITZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone

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